
3'-Bromo-6-fluoroflavone
Descripción general
Descripción
3’-Bromo-6-fluoroflavone is a chemical compound with the molecular formula C15H8BrFO2 . It contains a total of 29 bonds, including 21 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of 3’-Bromo-6-fluoroflavone includes 15 Carbon atoms, 8 Hydrogen atoms, 2 Oxygen atoms, 1 Fluorine atom, and 1 Bromine atom . It contains a total of 29 bonds, including 21 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 1 aromatic ether .Aplicaciones Científicas De Investigación
Health Benefits
Flavonoids, including 3’-Bromo-6-fluoroflavone, are associated with multiple health benefits. Dietary consumption of these structurally diverse compounds is linked to increased lifespan, decreased cardiovascular problems, and lower rates of metabolic diseases .
Anti-Inflammatory and Anticancer Activities
Preclinical studies with individual flavonoids demonstrate that these compounds exhibit anti-inflammatory and anticancer activities . They enhance the immune system and their effectiveness in both chemoprevention and chemotherapy is associated with their targeting of multiple genes/pathways .
Drug Development
Despite the remarkable preclinical activities of flavonoids, their clinical applications have been limited due to problems in drug delivery and poor bioavailability. These problems are being addressed, and further improvements that will expand clinical applications of flavonoids include mechanism-based precision medicine approaches .
Aluminum Ion Detection
A novel fluorescent probe based on bromoflavonol, which could be a derivative of 3’-Bromo-6-fluoroflavone, has been designed and synthesized for the detection of Aluminum ions . This probe exhibits a blue shift in emission and enhanced fluorescence upon binding to Al3+, making it suitable for Al3+ detection .
Environmental Water Samples Testing
The aforementioned probe has been successfully used to detect Al3+ in tap water and river water from the middle regions of the Han River, achieving recoveries of over 96% . This demonstrates its potential for quantitative detection of Al3+ in environmental water samples .
Biological Imaging
The probe based on bromoflavonol has also been successfully used for imaging Al3+ in MG63 cells . This suggests its potential application in biological imaging .
Mecanismo De Acción
Target of Action
3’-Bromo-6-fluoroflavone, a flavonoid derivative, primarily targets multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets play crucial roles in various biological processes, contributing to the compound’s diverse biological activities.
Mode of Action
The interaction of 3’-Bromo-6-fluoroflavone with its targets results in the inhibition of oxidative stress and related downstream responses, including inflammatory diseases . This interaction can lead to changes in the cellular environment, affecting the function and behavior of the cells.
Biochemical Pathways
3’-Bromo-6-fluoroflavone affects various biochemical pathways. One of the key pathways influenced by this compound is the oxidative stress pathway. By inhibiting oxidative stress, 3’-Bromo-6-fluoroflavone can mitigate the downstream effects of this pathway, which include inflammation and other related diseases .
Pharmacokinetics
Like other flavonoids, it is expected that the compound’s bioavailability may be influenced by factors such as its chemical structure, the presence of glycosides, and the individual’s metabolic profile .
Result of Action
The molecular and cellular effects of 3’-Bromo-6-fluoroflavone’s action are diverse, given its multiple targets and pathways. The compound’s anti-inflammatory activity, resulting from its inhibition of oxidative stress, is one of its key molecular effects . On a cellular level, these effects can lead to changes in cell function and behavior, potentially contributing to the compound’s therapeutic effects.
Action Environment
The action, efficacy, and stability of 3’-Bromo-6-fluoroflavone can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the specific characteristics of the individual’s metabolism
Propiedades
IUPAC Name |
2-(3-bromophenyl)-6-fluorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNYVCMDPUOQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381012 | |
| Record name | 3'-Bromo-6-fluoroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213894-78-1 | |
| Record name | 3'-Bromo-6-fluoroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



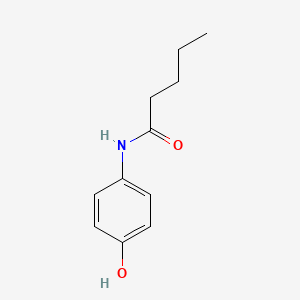
![4-[[3-[(3-Nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B1620754.png)
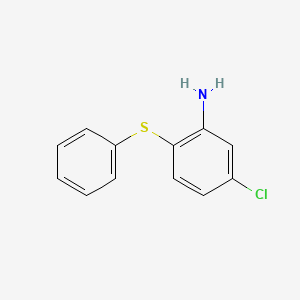
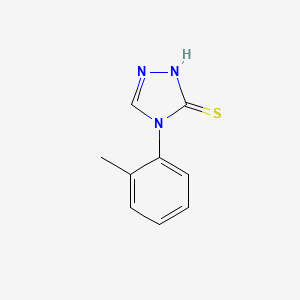
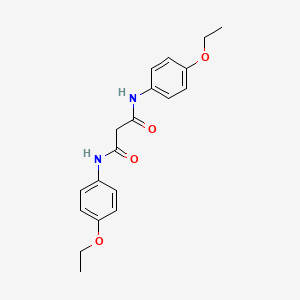
![2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1620762.png)
![3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1620763.png)

![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)


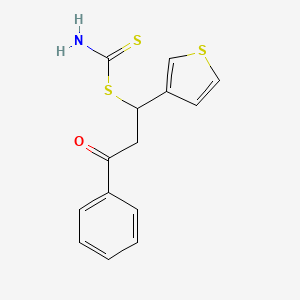
![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)
